

# Physical and chemical properties of 5-Bromo-2,3-dichloropyridine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Bromo-2,3-dichloropyridine

Cat. No.: B1281206

[Get Quote](#)

## In-Depth Technical Guide to 5-Bromo-2,3-dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of **5-Bromo-2,3-dichloropyridine** (CAS No: 97966-00-2). This versatile halogenated pyridine is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

## Core Physical and Chemical Properties

**5-Bromo-2,3-dichloropyridine** is a white to off-white crystalline solid at room temperature.<sup>[1]</sup> Its structure, featuring a pyridine ring substituted with one bromine and two chlorine atoms, imparts unique reactivity and makes it a valuable intermediate in organic synthesis.<sup>[2][3]</sup>

## Data Summary

All quantitative data for **5-Bromo-2,3-dichloropyridine** are summarized in the table below for clarity and ease of comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>2</sub> BrCl <sub>2</sub> N	[4]
Molecular Weight	226.89 g/mol	[4]
Appearance	White to off-white solid/crystalline powder	[1]
Melting Point	35-37 °C	[4]
Boiling Point	233.6 ± 35.0 °C at 760 mmHg	[5]
Density	1.8 ± 0.1 g/cm <sup>3</sup>	[4]
Flash Point	95.1 ± 25.9 °C	[4]
Refractive Index	1.597	[4]
Solubility	Low in water; Soluble in dichloromethane, chloroform.	[2]
Storage	Store in a cool, dry place under an inert gas.	[1]

## Chemical Reactivity and Stability

The chemical behavior of **5-Bromo-2,3-dichloropyridine** is dictated by the electron-withdrawing nature of the nitrogen atom and the three halogen substituents on the pyridine ring. This electronic arrangement makes the compound susceptible to specific classes of reactions.

- **Nucleophilic Aromatic Substitution:** The chlorine atoms, particularly at the 2-position, are susceptible to displacement by nucleophiles. This reactivity is a cornerstone of its utility in building more complex molecular scaffolds.
- **Metal-Catalyzed Cross-Coupling Reactions:** The bromine atom at the 5-position is a prime site for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.[2]

- **Stability:** The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.<sup>[1]</sup> It is stable under recommended storage conditions, typically refrigerated and under an inert atmosphere.

## Spectral Properties

As of the latest review, experimentally derived spectral data (NMR, IR, MS) for **5-Bromo-2,3-dichloropyridine** are not widely available in public databases. However, based on its structure, the following spectral characteristics can be predicted:

- **<sup>1</sup>H NMR:** The spectrum is expected to show two signals in the aromatic region (likely between 7.5 and 8.5 ppm). The proton at the 4-position would appear as a doublet, coupled to the proton at the 6-position. The proton at the 6-position would also appear as a doublet.
- **<sup>13</sup>C NMR:** The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bonded to halogens (C2, C3, C5) would be significantly downfield.
- **Mass Spectrometry:** The mass spectrum would exhibit a distinctive isotopic cluster for the molecular ion peak due to the presence of one bromine atom (isotopes <sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes <sup>35</sup>Cl and <sup>37</sup>Cl in an approximate 3:1 ratio). The exact mass is 224.87477 Da.<sup>[3]</sup>

## Experimental Protocols: Synthesis

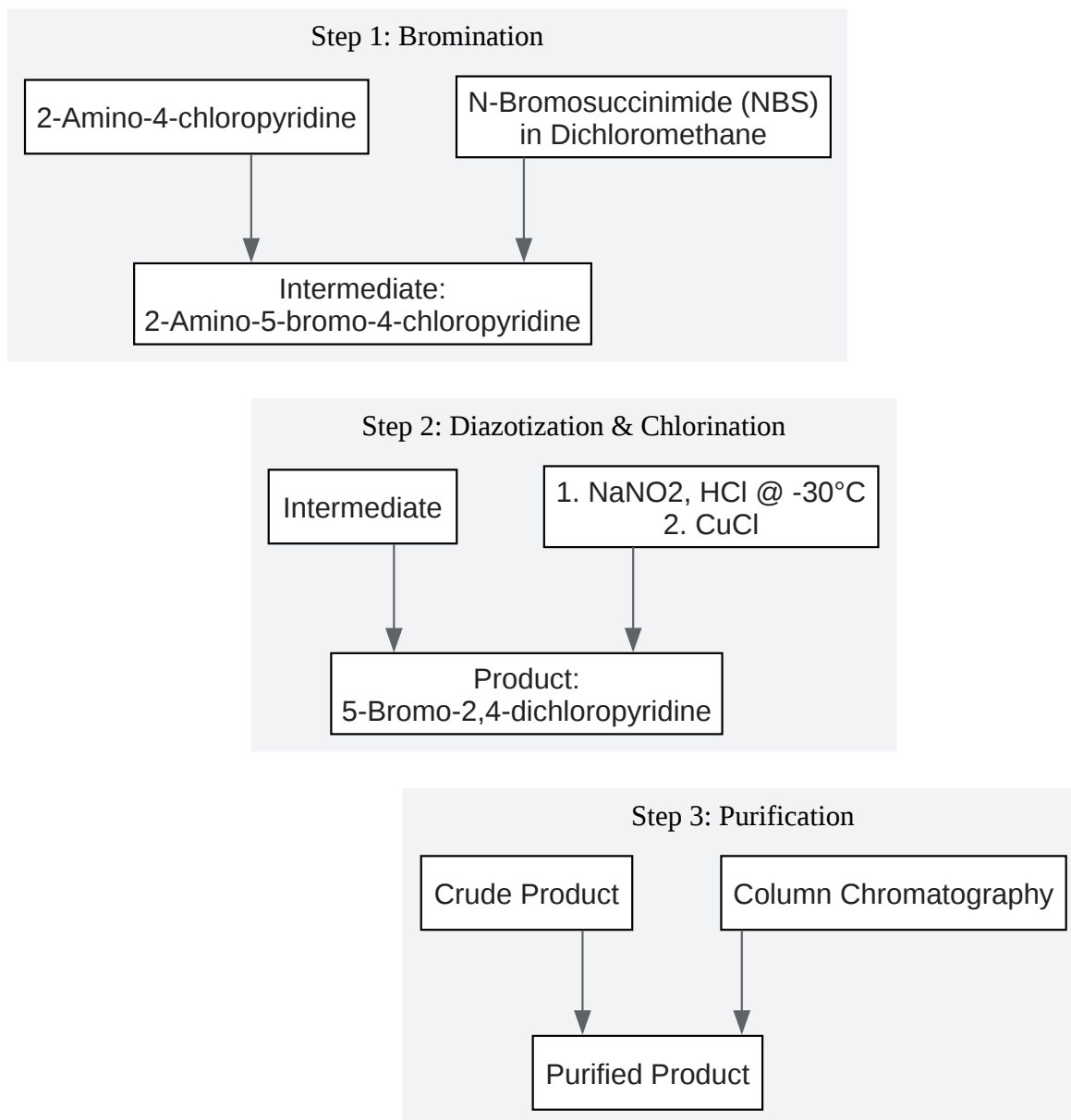
Several synthetic routes to **5-Bromo-2,3-dichloropyridine** exist, primarily involving the multi-step halogenation of pyridine or its derivatives.<sup>[3]</sup> A common strategy involves the diazotization of an amino-dihalopyridine precursor. While a specific protocol for **5-Bromo-2,3-dichloropyridine** is not publicly detailed, the following procedure for the synthesis of the related isomer, 5-Bromo-2,4-dichloropyridine, illustrates a representative experimental methodology.

Protocol: Illustrative Synthesis via Diazotization (adapted for a related isomer)

This protocol describes the synthesis of 5-Bromo-2,4-dichloropyridine from 2-amino-5-bromo-4-chloropyridine and serves as a model for the types of reactions used to produce polychlorinated bromopyridines.

- **Reaction Setup:** Dissolve the starting material, 2-amino-5-bromo-4-chloropyridine (1 kg), in concentrated hydrochloric acid (20 L) in a suitable reaction vessel equipped with stirring and temperature control.
- **Cooling:** Cool the solution to -30 °C.
- **Diazotization:** Slowly add sodium nitrite (830 g) in batches, maintaining the temperature at -30 °C. The generation of gas bubbles will be observed.
- **Reaction:** After the addition is complete, stir the mixture at -30 °C for 1 hour.
- **Sandmeyer Reaction:** Add cuprous chloride to the reaction mixture and allow the temperature to rise to room temperature.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, carefully neutralize the mixture by adjusting the pH to alkaline with a sodium hydroxide solution.
- **Extraction:** Extract the product into an organic solvent, such as ethyl acetate. Combine the organic layers.
- **Washing and Drying:** Wash the combined organic phase with brine, and then dry it over anhydrous sodium sulfate.
- **Purification:** Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography to yield the final product.

## Synthesis Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Illustrative workflow for the synthesis of a dichlorobromopyridine.

## Applications in Drug Development

**5-Bromo-2,3-dichloropyridine** is a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).<sup>[2]</sup> Its most notable application is in the preparation of Sofinicine, a potent and selective neuronal nicotinic acetylcholine receptor (nAChR) agonist that has been investigated for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).

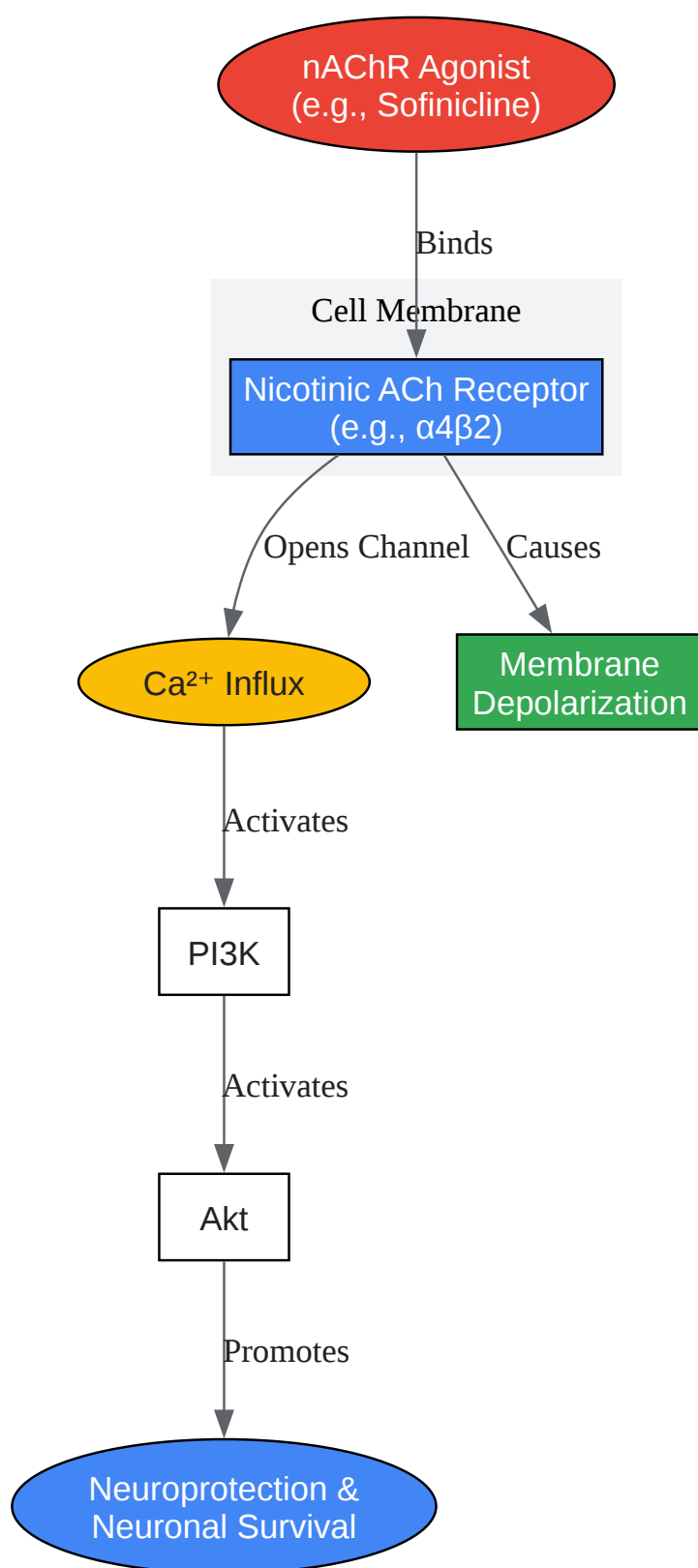
## Signaling Pathway: Nicotinic Acetylcholine Receptor (nAChR)

Sofinicine and other drugs derived from this intermediate act as agonists at nAChRs. These receptors are ligand-gated ion channels that play a critical role in neurotransmission.

Mechanism of Action:

- **Agonist Binding:** The drug (e.g., Sofinicine) binds to the nAChR, typically at the interface between subunits like  $\alpha 4$  and  $\beta 2$ .
- **Channel Opening:** This binding induces a conformational change in the receptor, opening its central ion channel.
- **Cation Influx:** The open channel is permeable to cations, primarily  $\text{Na}^+$  and  $\text{Ca}^{2+}$ , leading to an influx of these ions into the neuron.
- **Depolarization:** The influx of positive ions causes depolarization of the cell membrane, leading to an excitatory postsynaptic potential.
- **Downstream Signaling:** The increase in intracellular  $\text{Ca}^{2+}$  acts as a second messenger, activating various downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is associated with neuroprotection and cell survival.

## nAChR Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Signaling pathway of a nicotinic acetylcholine receptor (nAChR) agonist.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-Bromo-2-chloropyridine(53939-30-3) <sup>1</sup>H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 5-Bromo-2,3-dichloropyridine | C<sub>5</sub>H<sub>2</sub>BrCl<sub>2</sub>N | CID 12747760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. 5-Bromo-2-chloropyridine(53939-30-3) <sup>13</sup>C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Bromo-2,3-dichloropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281206#physical-and-chemical-properties-of-5-bromo-2-3-dichloropyridine]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)